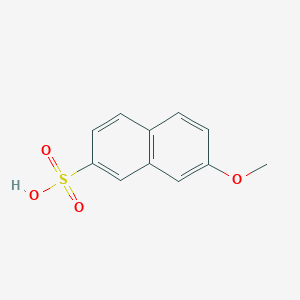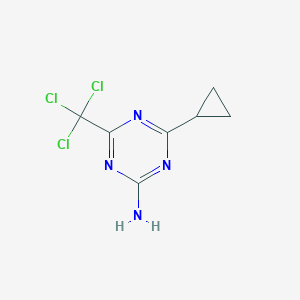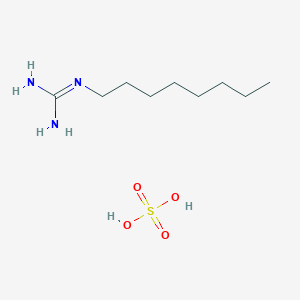
1-OCTYLGUANIDINE HEMISULFATE 97
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-OCTYLGUANIDINE HEMISULFATE 97: is a guanidine derivative with the chemical formula C9H21N3·H2SO4 . It is a compound that combines the properties of guanidine with an octyl group, making it a versatile molecule in various chemical and biological applications. Guanidine derivatives are known for their strong basicity and ability to form stable salts, which makes them useful in a wide range of fields, including medicine, agriculture, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-OCTYLGUANIDINE HEMISULFATE 97 can be synthesized through the reaction of S-methylisothiourea sulfate with octylamine . This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of guanidine derivatives, including n-octylguanidine sulfate, often involves the chemical method of melting ammonium salts with urea or utilizing urea production wastes. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-OCTYLGUANIDINE HEMISULFATE 97 undergoes various chemical reactions, including:
Nucleophilic Addition: The guanidine moiety can act as an N-nucleophile in additions to unsaturated compounds, such as the Michael reaction.
Alkylation and Acylation: The compound can participate in alkylation and acylation reactions due to its nucleophilic properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenated compounds under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions may yield various alkylated guanidine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
Chemistry: 1-OCTYLGUANIDINE HEMISULFATE 97 is used as a catalyst in organic synthesis due to its strong basicity and ability to stabilize transition states in chemical reactions .
Biology: In biological research, n-octylguanidine sulfate has been studied for its interaction with sodium channels in nerve cells. It has been found to block sodium channels, making it a valuable tool for studying nerve function and potential therapeutic applications .
Medicine: The compound’s ability to interact with biological membranes and proteins makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry: this compound is used in industrial applications such as water treatment, where it acts as a coagulant to remove impurities from water .
Mechanism of Action
The mechanism of action of n-octylguanidine sulfate involves its interaction with sodium channels in nerve cells. The compound binds to the open sodium channels, blocking the flow of sodium ions and thereby inhibiting nerve signal transmission. This action is similar to the natural inactivation of sodium channels by arginine, which also contains a guanidino group .
Comparison with Similar Compounds
- 1-Octylguanidine hemisulfate
- n-Amylguanidine
- n-Decylguanidine
Uniqueness: 1-OCTYLGUANIDINE HEMISULFATE 97 is unique due to its specific alkyl chain length, which influences its hydrophobicity and interaction with biological membranes. This makes it more effective in certain applications compared to shorter or longer chain guanidine derivatives .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable tool for scientific research and industrial processes.
Properties
Molecular Formula |
C9H23N3O4S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
2-octylguanidine;sulfuric acid |
InChI |
InChI=1S/C9H21N3.H2O4S/c1-2-3-4-5-6-7-8-12-9(10)11;1-5(2,3)4/h2-8H2,1H3,(H4,10,11,12);(H2,1,2,3,4) |
InChI Key |
WXDMRAWLKABMCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2-Aminoethyl)-1,3-thiazol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B8552249.png)
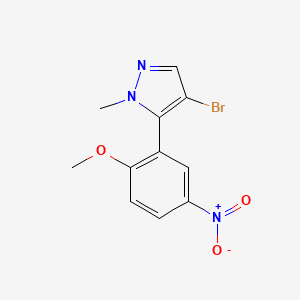
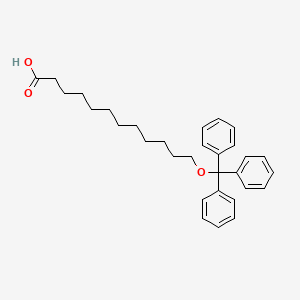
![1-(Methylsulfanyl)-2-nitro-N-(2-{[(1,3-thiazol-2-yl)methyl]sulfanyl}ethyl)ethen-1-amine](/img/structure/B8552274.png)
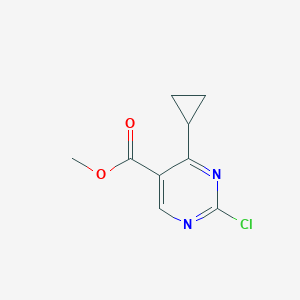
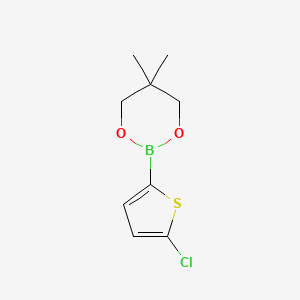
![4,4'-[1,3,4-Thiadiazole-2,5-diylbis(sulfanediylpropane-3,1-diyl)]bis(morpholine)](/img/structure/B8552295.png)
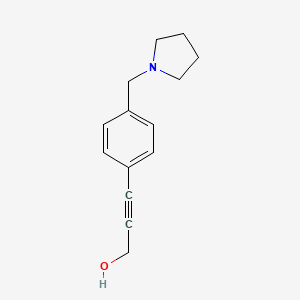
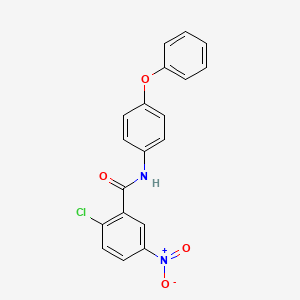
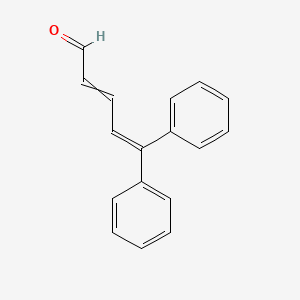
![N-[(4-Chlorophenyl)methyl]-N-(5-phenylthiophen-2-yl)benzamide](/img/structure/B8552334.png)
